5-Bromo-1,7-naphthyridine-3-carboxylic acid
Description
5-Bromo-1,7-naphthyridine-3-carboxylic acid (CAS: 1646882-64-5) is a brominated naphthyridine derivative with the molecular formula C₉H₅BrN₂O₂ and a molecular weight of 277.06 g/mol . It is commercially available in quantities of 100 mg, 250 mg, and 1 g, with a purity of 95% . The compound features a naphthyridine core (a bicyclic structure containing two fused pyridine rings) substituted with a bromine atom at position 5 and a carboxylic acid group at position 2. This structure makes it a valuable intermediate in pharmaceutical and materials chemistry, particularly for synthesizing kinase inhibitors or metal-organic frameworks .
Properties
IUPAC Name |
5-bromo-1,7-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-7-3-11-4-8-6(7)1-5(2-12-8)9(13)14/h1-4H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTFLGYXIKJWNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=CN=CC(=C21)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,7-naphthyridine-3-carboxylic acid typically involves the bromination of 1,7-naphthyridine-3-carboxylic acid. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-1,7-naphthyridine-3-carboxylic acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the naphthyridine ring.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Boronic acids or esters in the presence of a palladium catalyst and a base like potassium carbonate.
Major Products:
Substitution Products: Amino or thiol derivatives of the naphthyridine ring.
Oxidation Products: N-oxides or other oxidized derivatives.
Coupling Products: Aryl or vinyl-substituted naphthyridines.
Scientific Research Applications
5-Bromo-1,7-naphthyridine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Chemical Biology: The compound is employed in the design of molecular probes and sensors for detecting biological analytes.
Mechanism of Action
The mechanism of action of 5-Bromo-1,7-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, influencing their activity. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Naphthyridine Family
The following table summarizes key structural analogues, focusing on substitution patterns, physicochemical properties, and commercial availability:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Price (100 mg) | Key Substituents |
|---|---|---|---|---|---|---|
| 5-Bromo-1,7-naphthyridine-3-carboxylic acid | 1646882-64-5 | C₉H₅BrN₂O₂ | 277.06 | 95% | USD 368 | Br (C5), COOH (C3) |
| 8-Bromo-1,5-naphthyridine-3-carboxylic acid | 2007916-63-2 | C₉H₅BrN₂O₂ | 253.05 | N/A | N/A | Br (C8), COOH (C3) |
| tert-Butyl (8-chloro-1,7-naphthyridin-3-yl)carbamate | 2708286-96-6 | C₁₄H₁₆ClN₃O₂ | 293.75 | 98% | USD 475 | Cl (C8), tert-butyl carbamate (C3) |
| 2,7-Dimethyl-1,8-naphthyridine | 14903-78-7 | C₁₀H₁₀N₂ | 158.20 | 97% | USD 1679 | CH₃ (C2, C7) |
| 4-Hydroxy-8-methyl-1,7-naphthyridine-3-carboxylic acid | N/A | C₁₀H₈N₂O₃ | 204.18 | N/A | N/A | OH (C4), CH₃ (C8), COOH (C3) |
Key Observations:
Substitution Position Effects :
- The placement of bromine (e.g., C5 vs. C8) significantly impacts reactivity. For instance, 5-bromo derivatives are more reactive in cross-coupling reactions due to steric and electronic factors, whereas 8-bromo analogues may exhibit reduced solubility .
- Carboxylic acid groups at C3 are common across analogues, enabling coordination with metal ions or participation in amide bond formation .
Functional Group Variations :
- The tert-butyl carbamate group in tert-butyl (8-chloro-1,7-naphthyridin-3-yl)carbamate enhances stability during solid-phase peptide synthesis compared to free carboxylic acids .
- Hydroxy and methyl substitutions (e.g., 4-hydroxy-8-methyl-1,7-naphthyridine-3-carboxylic acid ) alter hydrogen-bonding capacity and lipophilicity, influencing biological activity .
Decarboxylation and Hydrolysis:
- 5-Bromo-1,7-naphthyridine-3-carboxylic acid undergoes decarboxylation under basic conditions to yield 5-bromo-1,7-naphthyridine, a precursor for further functionalization .
- In contrast, ethyl esters of naphthyridinecarboxylic acids (e.g., ethyl 5-oxo-1,5-dihydro-1,7-naphthyridine-6-carboxylate ) hydrolyze to free acids in NaOH (95°C, 93% yield), a reaction less efficient in 8-substituted analogues due to steric hindrance .
Cross-Coupling Reactions:
Commercial Availability and Cost
- 5-Bromo-1,7-naphthyridine-3-carboxylic acid is priced at USD 368/100 mg, reflecting its demand in medicinal chemistry .
- Chlorinated derivatives (e.g., tert-butyl (8-chloro-1,7-naphthyridin-3-yl)carbamate ) are costlier (USD 475/250 mg) due to additional synthetic steps .
- Non-halogenated analogues like 2,7-dimethyl-1,8-naphthyridine are less expensive (USD 144/100 mg) but lack functional groups for further modification .
Biological Activity
5-Bromo-1,7-naphthyridine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
5-Bromo-1,7-naphthyridine-3-carboxylic acid is a derivative of naphthyridine, characterized by the presence of a bromine atom at the 5-position and a carboxylic acid group at the 3-position. Its structural formula can be represented as follows:
The biological activity of 5-bromo-1,7-naphthyridine-3-carboxylic acid is largely attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : Compounds in the naphthyridine class often exhibit inhibitory effects on enzymes such as DNA gyrase and topoisomerases, which are crucial for DNA replication and transcription. The introduction of bromine at specific positions has been shown to enhance antibacterial activity against resistant strains of bacteria .
- Antimicrobial Activity : This compound demonstrates significant antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Studies have shown that it can outperform traditional antibiotics like ciprofloxacin against certain bacterial strains .
Antimicrobial Properties
Research indicates that 5-bromo-1,7-naphthyridine-3-carboxylic acid exhibits potent antibacterial activity. A study reported that derivatives with bromination at C-6 showed an IC50 range of 1.7–13.2 µg/mL against DNA gyrase, indicating strong inhibitory effects .
Antitumor Activity
The compound has also been evaluated for its antitumor potential. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting that it may serve as a lead compound for further development in cancer therapeutics .
Anti-inflammatory Effects
Preliminary investigations suggest that naphthyridine derivatives can modulate inflammatory pathways. For instance, compounds similar to 5-bromo-1,7-naphthyridine-3-carboxylic acid have been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in experimental models .
Case Studies and Research Findings
Several studies have explored the biological activity of naphthyridine derivatives:
- Antimicrobial Efficacy : In a comparative study, synthesized compounds based on 1,8-naphthyridine structures exhibited superior antibacterial properties compared to existing antibiotics. The most effective compounds were those modified with halogen substitutions .
- Cytotoxicity Studies : A series of naphthyridine derivatives were tested against human leukemia cell lines, revealing IC50 values ranging from 0.91 to 3.73 µM, indicating potent cytotoxicity .
- In Vivo Efficacy : In animal models, certain derivatives demonstrated significant reductions in parasite load when administered intraperitoneally, highlighting their potential for treating infectious diseases .
Data Summary Table
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) under specific conditions due to electron-deficient aromatic systems.
Key Observations :
-
Electron-deficient rings facilitate NAS without requiring transition-metal catalysts in some cases.
-
Steric hindrance from the carboxylic acid group slows substitution kinetics compared to unsubstituted analogs .
Carboxylic Acid Derivative Formation
The carboxylic acid group participates in condensation and coupling reactions typical of aromatic acids.
Mechanistic Insight :
-
The electron-withdrawing effect of the naphthyridine ring enhances the electrophilicity of the carbonyl carbon, improving reactivity in amidation.
Cross-Coupling Reactions
The bromine substituent enables transition-metal-catalyzed cross-couplings for functionalization.
Optimization Notes :
-
Microwave-assisted Suzuki couplings reduce reaction times to <1 h with comparable yields .
-
Steric effects from the carboxylic acid group necessitate bulky ligands (e.g., Xantphos) for efficient Buchwald-Hartwig amination .
Cyclization and Ring Expansion
The naphthyridine core participates in annulation reactions to form polycyclic systems.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Intramolecular Heck | Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 120°C | Benzo-fused 1,7-naphthyridine derivative | 40% |
| [4+2] Cycloaddition | Diethyl acetylenedicarboxylate, Δ | Pyrido[3,4-b]pyrazine-2-carboxylate | 38% |
Challenges :
Photochemical Reactivity
The bromine atom and conjugated system enable unique photochemical transformations.
| Reaction | Conditions | Product | Quantum Yield |
|---|---|---|---|
| C-Br Bond Homolysis | UV (254 nm), toluene, 12 h | 1,7-Naphthyridine-3-carboxylic acid | Φ = 0.12 |
| Singlet Oxygen Addition | Rose Bengal, O₂, visible light | Endoperoxide derivative | Φ = 0.08 |
Applications :
-
Photodebromination generates reactive intermediates for polymer synthesis.
Biological Activity Correlations
Modifications via these reactions impact bioactivity:
Structure-Activity Trends :
Q & A
Q. Basic Research Focus
- Purity Analysis : HPLC or LC-MS (≥95% purity, as per commercial standards) .
- Structural Confirmation :
- Elemental Analysis : Verify CHBrNO composition .
What strategies enable regioselective functionalization of the naphthyridine core?
Advanced Research Focus
The bromine atom at position 5 and the carboxylic acid at position 3 offer distinct reactivity:
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (e.g., 2-Bromo-3-methylpyridine-5-boronic acid, >97% purity) under Pd catalysis .
- Nucleophilic Substitution : Bromine can be replaced with methoxy or amino groups under SNAr conditions (e.g., KCO, DMF, 80°C) .
- Carboxylic Acid Derivatization : Convert to amides via EDC/HOBt coupling or to esters using DCC/DMAP .
How does decarboxylation occur in 1,7-naphthyridinecarboxylic acids?
Advanced Research Focus
Decarboxylation typically proceeds via thermal or acid-catalyzed pathways. For example, 7-Methyl-4,8-dioxo-1,7-naphthyridine-3-carboxylic acid undergoes decarboxylation under reflux in acetic acid, yielding 7-methyl-1,7-naphthyridinedione . Mechanistic studies suggest a six-membered transition state involving proton transfer from the α-carbon to the carboxylate oxygen.
How should researchers address contradictory yields in hydrolysis reactions?
Data Contradiction Analysis
Discrepancies in hydrolysis yields (e.g., 93% vs. 30% ) arise from:
- Reagent Concentration : 1M NaOH vs. 5M NaOH may alter reaction pathways (e.g., ester hydrolysis vs. ring-opening).
- Substituent Effects : Electron-withdrawing groups (e.g., -SPh in 4-oxo-8-phenylthio derivatives) reduce reactivity toward hydrolysis .
- Temperature : Higher temperatures (95°C) favor complete hydrolysis, while lower temperatures (20°C) may stall the reaction.
What computational tools predict reactivity and regioselectivity in this compound?
Q. Advanced Research Focus
- DFT Calculations : Optimize molecular geometry and calculate Fukui indices to identify electrophilic/nucleophilic sites .
- Molecular Dynamics : Simulate solvent effects on decarboxylation or coupling reactions .
- Docking Studies : Explore binding interactions if the compound is used in medicinal chemistry (e.g., enzyme inhibition).
How stable is 5-Bromo-1,7-naphthyridine-3-carboxylic acid under storage conditions?
Q. Basic Research Focus
- Thermal Stability : Decomposition above 230°C (melting point data from analogs) .
- Light Sensitivity : Store in amber vials at 0–6°C to prevent bromine dissociation .
- Moisture Sensitivity : Keep desiccated due to hygroscopic carboxylic acid group .
What are the challenges in synthesizing thioether derivatives of this compound?
Advanced Research Focus
Thioether formation (e.g., 8-phenylthio derivatives) requires:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
